molecular formula C8H14BrNO B2470153 3-Bromo-1-tert-butylpyrrolidin-2-one CAS No. 1343578-30-2

3-Bromo-1-tert-butylpyrrolidin-2-one

Cat. No.: B2470153
CAS No.: 1343578-30-2
M. Wt: 220.11
InChI Key: SIGBSXRCJMDTJW-UHFFFAOYSA-N
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Description

3-Bromo-1-tert-butylpyrrolidin-2-one: is a chemical compound with the molecular formula C8H14BrNO and a molecular weight of 220.11 g/mol . This compound is characterized by the presence of a bromine atom attached to the third position of a pyrrolidinone ring, which is further substituted with a tert-butyl group at the nitrogen atom. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-tert-butylpyrrolidin-2-one typically involves the bromination of 1-tert-butylpyrrolidin-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-tert-butylpyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-1-tert-butylpyrrolidin-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-1-tert-butylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group play crucial roles in determining the compound’s reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

    1-tert-butylpyrrolidin-2-one: Lacks the bromine atom, leading to different reactivity and applications.

    3-Chloro-1-tert-butylpyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

    3-Iodo-1-tert-butylpyrrolidin-2-one:

Uniqueness: 3-Bromo-1-tert-butylpyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it suitable for particular chemical transformations and applications .

Properties

IUPAC Name

3-bromo-1-tert-butylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGBSXRCJMDTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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